molecular formula C8H3ClFNO2 B1469334 4-chloro-6-fluoro-1H-indole-2,3-dione CAS No. 940054-45-5

4-chloro-6-fluoro-1H-indole-2,3-dione

Cat. No. B1469334
M. Wt: 199.56 g/mol
InChI Key: VXDPVOKLIGCRAN-UHFFFAOYSA-N
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Description

“4-chloro-6-fluoro-1H-indole-2,3-dione” is a heterocyclic compound that contains a five-membered ring with two adjacent carbonyl groups . It has potential applications in the pharmaceutical industry, particularly in the synthesis of various organic compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of “4-chloro-6-fluoro-1H-indole-2,3-dione” is C8H3ClFNO2 . It has an average mass of 199.566 Da and a monoisotopic mass of 198.983627 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 42.3±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound’s ACD/LogP is 1.20, and its ACD/LogD (pH 7.4) is 1.66 .

Scientific Research Applications

Spiro-indole Derivatives Synthesis

A study by Sehgal et al. (1994) described the synthesis of a spiro-indole derivative using 5-chloroindole-2,3-dione, showcasing its application in creating complex molecular architectures with potential biological activities Sehgal, V., Singh, P., Dandia, A., & Bohra, R. (1994). A spiro-indole derivative, C16H10ClFN2O2S. Acta Crystallographica Section C-crystal Structure Communications, 50, 1156-1159.

Antituberculosis Activity

Karalı et al. (2007) synthesized and evaluated a series of 1H-indole-2,3-dione derivatives for their antituberculosis activity against Mycobacterium tuberculosis, indicating the potential therapeutic applications of these compounds Karalı, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., Ozbey, S., Kovalishyn, V., & Dimoglo, A. (2007). Synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5888-5904.

Antioxidant and Anticancer Activity

Ermut et al. (2014) synthesized new spiroindolinones bearing a 5-chlorobenzothiazole moiety from 1H-indole-2,3-diones, evaluating their antioxidant and anticancer activities, highlighting the chemical versatility and potential biological relevance of these derivatives Ermut, G., Karalı, N., Özsoy, N., & Can, A. (2014). New spiroindolinones bearing 5-chlorobenzothiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29, 457-468.

Reaction Mechanism and Molecular Properties

Kandemirli et al. (2015) focused on the molecular properties and reaction mechanisms of synthesized isatin thiosemicarbazone and its metal complexes, providing insight into the chemical behavior and potential applications of these compounds in coordination chemistry Kandemirli, F., Vurdu, C., Saracoglu, M., Akkaya, Y., & Çavuş, M. (2015). Some Molecular Properties and Reaction Mechanism of Synthesized Isatin Thiosemicarbazone and Its Zinc(II) and Nickel(II) Complexes.

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of “4-chloro-6-fluoro-1H-indole-2,3-dione”. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

4-chloro-6-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDPVOKLIGCRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736215
Record name 4-Chloro-6-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-fluoro-1H-indole-2,3-dione

CAS RN

940054-45-5
Record name 4-Chloro-6-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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